

The Origin and Scientific Profile of Erythroxytriol P: An In-depth Technical Guide

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Compound of Interest

Compound Name: Erythroxytriol P

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Executive Summary

Erythroxytriol P is a naturally occurring diterpenoid first isolated from the heartwood of *Erythroxylum monogynum* Roxb. Contrary to some database entries that erroneously classify it as a tropane alkaloid, **Erythroxytriol P** possesses an ent-atisane skeleton, a distinct tetracyclic diterpene framework. This guide provides a comprehensive overview of the origin, chemical properties, and the broader biological context of **Erythroxytriol P**, addressing the initial ambiguity surrounding its chemical nature. While specific bioactivity studies on **Erythroxytriol P** are not available in the current body of scientific literature, this document summarizes the known biological activities of extracts from its source organism, *Erythroxylum monogynum*, and the general bioactivities associated with the ent-atisane class of diterpenoids. Detailed experimental protocols for its isolation and complete spectroscopic data from the primary literature are limited; however, a generalized methodology for the isolation of diterpenoids from *Erythroxylum* species is presented.

Introduction and Origin

Erythroxytriol P was first reported in the scientific literature in 1967 by J. D. Connolly and colleagues in the *Journal of the Chemical Society C*. The compound was isolated from the heartwood of *Erythroxylum monogynum*, a plant species belonging to the Erythroxylaceae family.[1] Initial confusion in some chemical databases has led to the misclassification of **Erythroxytriol P** as a tropane alkaloid, likely due to the prevalence of cocaine and related

compounds in other species of the *Erythroxylum* genus. However, its structural elucidation confirmed it to be a C₂₀ diterpenoid with an ent-atisane backbone.

Physicochemical Properties

The fundamental physicochemical properties of **Erythroxytriol P** are summarized in the table below.

Property	Value	Source
Chemical Formula	C ₂₀ H ₃₆ O ₃	[2][3]
Molecular Weight	324.5 g/mol	[2][3]
CAS Number	7121-99-5	[3][4]
Chemical Class	ent-Atisane Diterpenoid	Inferred from primary literature
Natural Source	<i>Erythroxylum monogynum</i> (heartwood)	[1]
Also reported in	<i>Sapium discolor</i>	[2][3]

Experimental Protocols

While the detailed experimental protocol from the original 1967 publication is not readily accessible, a general procedure for the isolation of diterpenoids from the heartwood of *Erythroxylum* species can be outlined as follows. This protocol is based on common phytochemical extraction and separation techniques.

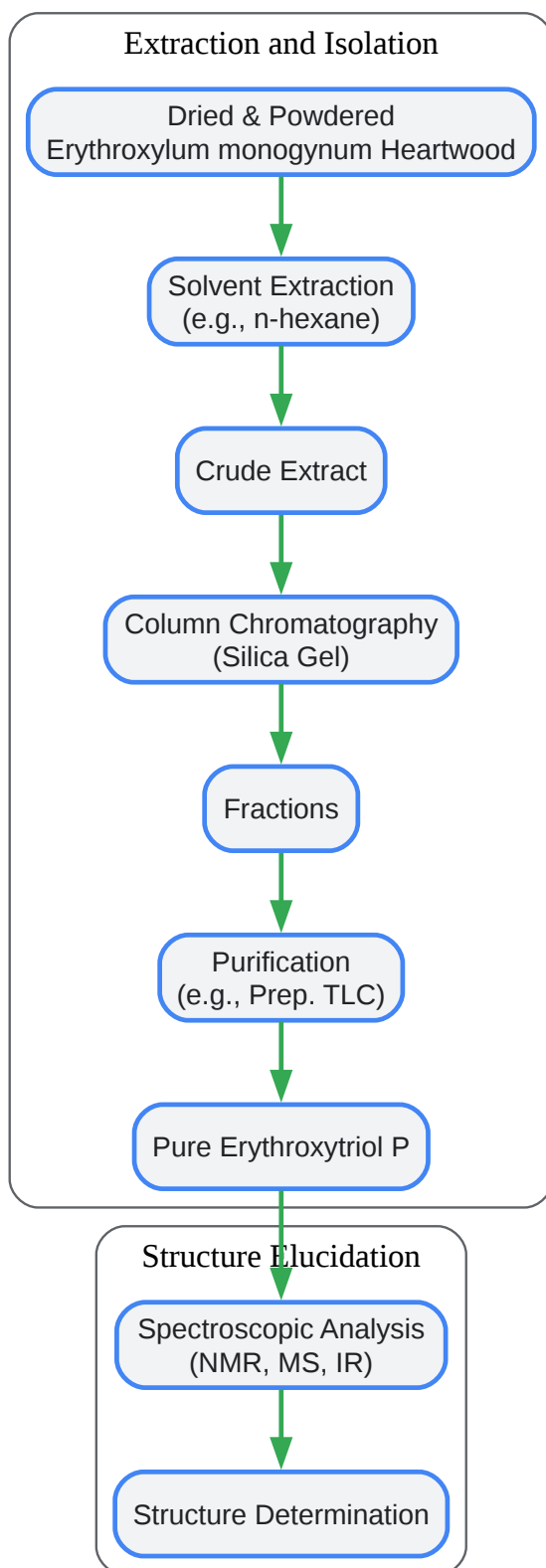
A. General Protocol for the Isolation of Diterpenoids from *Erythroxylum* Heartwood

- **Preparation of Plant Material:** The heartwood of *Erythroxylum monogynum* is collected, air-dried, and ground into a coarse powder to increase the surface area for solvent extraction.
- **Solvent Extraction:** The powdered heartwood is subjected to exhaustive extraction with a non-polar solvent, such as n-hexane or petroleum ether, to isolate lipophilic compounds, including diterpenoids. This is typically performed using a Soxhlet apparatus or by maceration with intermittent shaking over several days.

- **Concentration:** The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
- **Chromatographic Separation:** The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
- **Fraction Collection and Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
- **Purification:** The fractions containing the compounds of interest are further purified by repeated column chromatography or by preparative TLC to yield the pure diterpenoids.
- **Structure Elucidation:** The structure of the isolated compounds is determined using spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C).

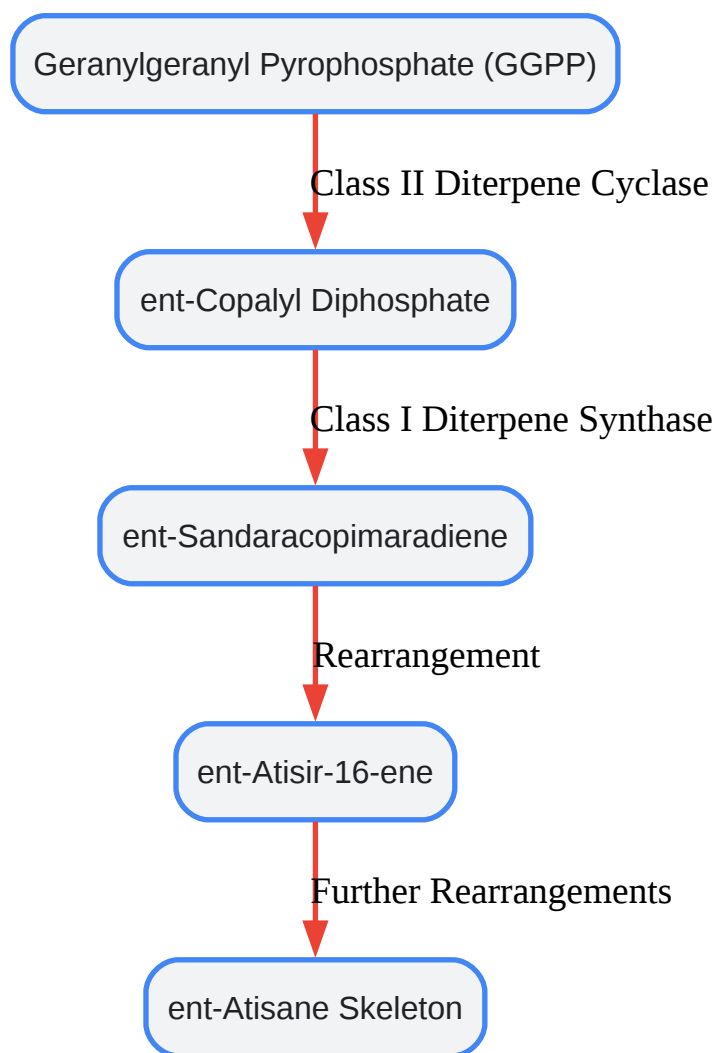
Logical and Experimental Workflows

The following diagrams illustrate the general workflow for natural product isolation and the biosynthetic pathway for the core skeleton of **Erythroxytriol P**.



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Generalized workflow for the isolation and characterization of **Erythroxytriol P**.



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Biosynthetic pathway to the ent-atisane skeleton.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of pure **Erythroxytriol P**. However, studies on the crude extracts of *Erythroxyllum monogynum* and the general class of ent-atisane diterpenoids provide some context for its potential biological relevance.

A. Bioactivity of *Erythroxyllum monogynum* Extracts

Extracts from various parts of *Erythroxyllum monogynum* have been investigated for a range of pharmacological activities. It is important to note that these activities are due to the complex

mixture of phytochemicals present in the extracts and cannot be attributed to **Erythroxytriol P** alone. Reported activities include:

- Antimicrobial activity: Leaf extracts have shown potential against various microorganisms.[5][6]
- Antioxidant activity: Both aqueous and ethanolic leaf extracts have demonstrated antioxidant properties.[7][8]
- Hepatoprotective activity: Methanolic leaf extracts have shown protective effects against paracetamol-induced liver toxicity in animal models.
- Antidiabetic activity: Chloroform fractions of the plant have been reported to control blood glucose levels in diabetic rats.[9]
- Antitumor and Cytotoxic activity: Methanolic extracts have exhibited cytotoxic activity against brine shrimp and antitumor activity in a carrot disc bioassay.[5]

B. General Bioactivity of ent-Atisane Diterpenoids

The ent-atisane class of diterpenoids, to which **Erythroxytriol P** belongs, is known for a variety of biological activities. While these are not specific to **Erythroxytriol P**, they indicate the potential pharmacological relevance of this structural class. These activities include:

- Cytotoxic and Antitumor activity
- Antibacterial and Antifungal activity
- Anti-inflammatory activity
- Antiviral activity

Conclusion and Future Directions

Erythroxytriol P is an ent-atisane diterpenoid originating from *Erythroxylum monogynum*. The initial misclassification as a tropane alkaloid has been clarified through a review of the available literature. While its physicochemical properties are documented, a significant gap exists in the scientific knowledge regarding its specific biological activities and its potential role in any

signaling pathways. The bioactivities observed in the crude extracts of *Erythroxylum monogynum* and the broader ent-atisane class of compounds suggest that **Erythroxytriol P** could be a valuable subject for future pharmacological investigation. Further research is warranted to isolate sufficient quantities of this compound for comprehensive bioactivity screening and to explore its potential therapeutic applications.

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